2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phthalimide moiety and a fluorophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl pivalate
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid chloride
Uniqueness
Compared to similar compounds, 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. This unique feature makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-13-7-5-12(6-8-13)9-10-20-16(22)11-21-17(23)14-3-1-2-4-15(14)18(21)24/h1-8H,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNIHSWUQFPJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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